Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate
Overview
Description
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a pyrrolidinone ring and a methoxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be summarized as follows:
Esterification: The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reflux: The reaction mixture is heated under reflux to drive the reaction to completion.
Purification: The product is purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a base or acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Carboxylic acid and methanol.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(2-Hydroxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester
- 3-[1-(2-Methoxy-ethyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-butyric acid methyl ester
Uniqueness
The presence of the methoxyethyl group in Methyl 3-(1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl)-3-oxopropanoate distinguishes it from other similar compounds. This structural feature can influence its reactivity, solubility, and biological activity, making it a unique compound with specific applications.
Properties
IUPAC Name |
methyl 3-[1-(2-methoxyethyl)-5-oxopyrrolidin-3-yl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-16-4-3-12-7-8(5-10(12)14)9(13)6-11(15)17-2/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWYWPLWQMOXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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